Glu-Leu

Description

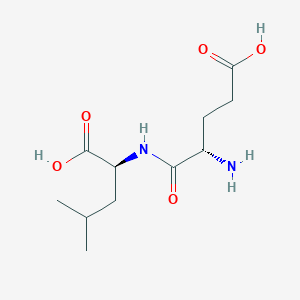

Structure

3D Structure

Properties

CAS No. |

5969-52-8 |

|---|---|

Molecular Formula |

C11H20N2O5 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |

InChI Key |

YBAFDPFAUTYYRW-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Biological Roles and Molecular Mechanisms of Glutamyl Leucine

Signaling and Regulatory Functions

Gamma-glutamyl-leucine and other gamma-glutamyl dipeptides have been implicated in various signaling and regulatory processes within the body. nih.govfrontiersin.org

Involvement in Cellular Signaling Processes

Emerging evidence suggests that gamma-glutamyl dipeptides, including gamma-glutamyl-leucine, are involved in diverse bioactivities such as inflammatory activities, oxidative stress, and glucose metabolism. nih.govfrontiersin.org These dipeptides can influence cellular processes by activating calcium-sensing receptors (CaSR) in different organs. nih.govfrontiersin.org CaSR, being a G-protein-coupled receptor, can modulate a wide array of cellular processes relevant to cardiovascular health, including the modulation of insulin (B600854) secretion, nitric oxide release, regulation of apoptosis and cell proliferation, and activation of the NLRP3 inflammasome. nih.govfrontiersin.org

Modulation of Calcium-Sensing Receptors by Gamma-Glutamyl-Leucine

Gamma-glutamyl peptides, such as glutathione (B108866) and gamma-glutamylvalylglycine, are known to possess physiological activities, including the activation of the calcium sensing receptor (CaSR). jst.go.jp Research indicates that gamma-glutamyl peptides can bind to the large extracellular Venus flytrap domain (VFD) of CaSR. jst.go.jp Studies using functional assays have demonstrated that many gamma-glutamyl peptides exhibit CaSR activity. jst.go.jp The modulation of CaSR by gamma-glutamyl-leucine is a key mechanism through which this dipeptide may exert its biological effects. nih.govfrontiersin.org

Influence on Protein Synthesis and Metabolism

Leucine (B10760876), as a branched-chain amino acid, is well-established for its role in regulating protein synthesis and metabolism. nih.govnih.gov While the direct influence of the dipeptide Glu-Leu on protein synthesis and metabolism is not as extensively detailed as that of free leucine in the provided results, the leucine component of the dipeptide is a crucial factor in these processes. Leucine is considered a primary nutritional regulator of muscle protein anabolism, largely due to its ability to trigger the mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.com The mTOR pathway is a key signaling route that controls cell growth, proliferation, and survival by regulating protein synthesis and metabolism. nih.gov Studies have shown that leucine stimulates protein synthesis through the mTOR signaling pathway. nih.govnih.gov

Gamma-glutamylleucine is also described as a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives. hmdb.ca Some dipeptides are known to have physiological or cell-signaling effects, although many are short-lived intermediates in protein digestion or catabolism. hmdb.ca

Regulation of Receptor Activation by Peptides Containing this compound Motifs (e.g., CXC Chemokine Receptors)

The this compound-Arg (ELR) motif, a tripeptide sequence, is found in the N-terminus of certain CXC chemokines. This motif is critical for the activation of CXC chemokine receptors, particularly CXCR1 and CXCR2. nih.govashpublications.org The presence or absence of the ELR motif in CXC chemokines influences their function, with ELR-positive chemokines generally being angiogenic. rndsystems.comgoogle.commdpi.com While this refers to a tripeptide motif containing this compound, it highlights how the this compound sequence within a larger peptide context can play a significant role in receptor activation and downstream cellular responses, such as neutrophil chemotaxis and angiogenesis. nih.govashpublications.orgrndsystems.commdpi.com

Structural Contributions within Polypeptides and Proteins

Amino acids, including glutamic acid and leucine, contribute to the structure and function of polypeptides and proteins. The properties of individual amino acids, such as charge and hydrophobicity, influence protein structure and interactions. wikipedia.org

Role of this compound Sequences in Specific Protein Motifs (e.g., KDEL as an ER Retention Signal)

The this compound sequence is a crucial component of specific protein motifs that govern cellular localization and function. A prominent example is the Lys-Asp-Glu-Leu (KDEL) sequence, a tetrapeptide motif located at the C-terminus of soluble proteins residing in the lumen of the endoplasmic reticulum (ER) nih.govnovopro.cnnih.gov. This motif acts as an ER retention signal, preventing these proteins from being secreted from the cell and facilitating their retrieval from the Golgi apparatus back to the ER if they are accidentally transported nih.govnih.govnih.gov.

The retention mechanism involves the recognition of the KDEL sequence by KDEL receptors, primarily located in the Golgi apparatus and the intermediate compartment between the ER and Golgi nih.govnih.gov. Binding of the KDEL motif to its receptor is pH-dependent, with stronger binding occurring in the lower pH environment of the Golgi compared to the ER nih.gov. This interaction facilitates the retrograde transport of the receptor-ligand complex back to the ER lumen nih.govnih.gov. Studies characterizing the KDEL signal have emphasized the vital role of the terminal two amino acids, this compound (EL), in the recognition of the tetrapeptide by the KDEL receptor nih.gov. The presence of the carboxy-terminal KDEL sequence appears to be both necessary for ER retention and sufficient to reduce the secretion of proteins from the ER novopro.cnnih.gov. Proteins containing this motif include molecular chaperones like BiP, Grp78, Grp94, and enzymes such as PDI and Calreticulin novopro.cnnih.gov.

Peptide-Protein Interaction Studies Involving this compound

Peptide sequences containing this compound have been investigated for their interactions with various proteins, highlighting their potential roles in cellular processes and signaling. Studies have examined the binding of peptides incorporating this compound to transport proteins. For instance, the peptides Ala-γ-Glu-Leu and Ala-γ-Glu-Phe-Leu have been shown to bind to the dipeptide permease transport system protein DppA in Escherichia coli, indicating their uptake route via this system .

Furthermore, peptides containing this compound sequences have been tested for their effects on receptor binding and function. Research on the rat mGlu4a receptor, involved in taste transduction, explored the activity of several peptides, including Glu-Glu-Leu. This tripeptide demonstrated weak partial agonist activity on the mGlu4a receptor in functional assays .

In the context of immune responses, peptides containing Glu and Leu residues have been implicated in interactions with T cell receptors. A polyalanine peptide incorporating Glu and Leu residues, among others, was found to stimulate T cell hybridomas, suggesting that these specific amino acids can serve as contact points for T cell receptors metabolomicsworkbench.orgmolview.org.

Bioactivity and Physiological Implications in Research Models

Peptides containing the this compound sequence, as well as the dipeptide itself, have demonstrated various bioactivities and physiological implications in research models, particularly concerning antioxidant and anti-inflammatory effects, glucose regulation, oxidative stress, and vascular function.

Antioxidant Activity of this compound Containing Peptides in In Vitro and In Vivo Models

The presence of this compound sequences has been linked to significant antioxidant activity in various peptide contexts. Studies have shown that the this compound sequence can enhance the antioxidant capacity of peptides, such as those derived from casein novoprolabs.com. This sequence is considered important for radical-scavenging potency novoprolabs.com.

Several peptides containing this compound have exhibited direct antioxidant effects in in vitro models. For example, Arg-Glu-Leu-Glu-Glu-Leu, a hexapeptide isolated from yak casein hydrolysates, demonstrated in vitro superoxide (B77818) anion and hydroxyl radical scavenging activities novoprolabs.comnih.gov. Similarly, Glu and Leu residues were identified as direct radical scavengers in antioxidant peptides purified from fish skin gelatin actascientific.com. The tetrapeptide Asp-Leu-Glu-Glu (DLEE), isolated from dry-cured ham, showed strong antioxidant ability in vitro by scavenging free radicals citeab.com. In cellular models, DLEE treatment of human intestinal epithelial Caco-2 cells reduced intracellular reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes like glutathione reductase, catalase, and glutathione peroxidase .

Beyond in vitro findings, the antioxidant activity of this compound containing peptides has also been observed in vivo. In an AAPH-induced oxidative stress Sprague-Dawley rat model, the tetrapeptide Asp-Arg-Glu-Leu (DREL) demonstrated in vivo antioxidant capacity. This effect was associated with the activation of the Nrf2/Keap1 signaling pathway and the subsequent upregulation of downstream antioxidant enzymes nih.govguidetopharmacology.orghmdb.ca.

Anti-Inflammatory Effects of Specific this compound Containing Peptides in Research Models

Gamma-glutamyl dipeptides, including Gamma-glutamyl-leucine (Gamma-Glu-Leu), have been implicated in inflammatory processes metabolomicsworkbench.orgmetabolomicsworkbench.org. Research, primarily utilizing in vitro cell models, has reported anti-inflammatory effects associated with Gamma-Glu-Leu and related peptides metabolomicsworkbench.org.

In addition to antioxidant effects, the tetrapeptide Asp-Arg-Glu-Leu (DREL) has shown preliminary anti-inflammatory activity in an in vivo rat model. This anti-inflammatory effect was suggested to involve the inhibition of inflammatory cytokine and mediator secretion, potentially through the activation of the Nrf2 pathway nih.govguidetopharmacology.org. The presence of leucine residues in peptides has also been highlighted as having a potentially significant influence on their anti-inflammatory activity citeab.com.

Impact on Glucose Regulation and Oxidative Stress Pathways in Animal Models

Gamma-glutamyl-leucine (Gamma-Glu-Leu) levels have been associated with an increased risk of cardio-metabolic diseases, including metabolic syndrome and type 2 diabetes metabolomicsworkbench.orgmetabolomicsworkbench.org. These dipeptides are considered bioactive and are involved in glucose regulation and oxidative stress pathways metabolomicsworkbench.org. While direct studies on the impact of the this compound dipeptide on glucose regulation in animal models are less prominent in the search results, the broader involvement of Gamma-glutamyl dipeptides in glucose metabolism is noted metabolomicsworkbench.org.

The in vivo antioxidant activity of Asp-Arg-Glu-Leu (DREL) in an oxidative stress rat model, mediated through the Nrf2/Keap1 pathway, directly relates to the impact on oxidative stress pathways in animal models nih.govguidetopharmacology.org. Furthermore, the metabolic conversion of leucine to glutamate (B1630785) via the leucine-to-glutamate pathway in the aorta has been shown to regulate vascular function, which is indirectly relevant to metabolic health. Peptides containing glutamic acid have also been shown to enhance glucose uptake in hepatic cells, suggesting a role for glutamate-containing sequences in glucose metabolism.

Role in Aortic Contractility and Compliance in In Vitro Vascular Models

The metabolic fate of leucine and its conversion to glutamate within the aortic endothelium has been investigated for its role in regulating vascular function in vitro. The leucine-to-glutamate (Leu->Glu) pathway in rat aortic segments has been demonstrated to influence the cGMP content of smooth muscle, thereby affecting aortic contractility and compliance. Inhibition of this metabolic pathway has been shown to enhance contractile responses in precontracted aortic rings. These findings suggest that the metabolic products involving leucine and glutamate play a role in modulating vascular tone.

Taste-Enhancing Properties of Gamma-Glutamyl-Leucine (Kokumi Effect)

Gamma-Glutamyl-Leucine (γ-Glu-Leu) is a dipeptide that plays a significant role in the "kokumi" taste sensation. caymanchem.comnih.govnih.govtandfonline.comjst.go.jpresearchgate.netacs.orgmdpi.comtandfonline.comdtu.dk Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi is not considered a primary taste itself but rather a sensation that enhances and modifies these basic tastes, contributing attributes such as mouthfulness, richness, complexity, continuity, thickness, and lingeringness to foods and beverages. researchgate.netdtu.dk

γ-Glu-Leu is naturally present in a variety of foods, contributing to their characteristic flavor profiles. It has been identified in fermented products such as ripened cheeses including Gouda, Camembert, Shropshire blue, and Comté. caymanchem.com Sourdough bread fermented with Lactobacillus reuteri is another source of γ-Glu-Leu. caymanchem.com Edible beans, particularly Phaseolus vulgaris L., also contain this dipeptide. nih.govnovoprolabs.com Furthermore, γ-Glu-Leu has been found in soy sauce, dry-cured ham, and miso. nih.govresearchgate.netmdpi.com Its presence in fermented foods is often linked to enzymatic activity, such as that of γ-glutamyl transpeptidase. nih.govmdpi.commdpi.com

The sensory properties of γ-Glu-Leu have been investigated to understand its contribution to kokumi. While γ-glutamyl peptides, including γ-Glu-Leu, may exhibit an unspecific, slightly astringent sensation when tasted in isolation in aqueous solutions at certain concentrations, their impact changes dramatically in the presence of basic taste compounds. nih.govresearchgate.net When added to savory matrices, such as solutions containing sodium chloride and monosodium glutamate or chicken broth, the detection thresholds for these peptides decrease significantly. nih.gov This leads to a remarkable enhancement of mouthfulness, complexity, and the long-lastingness of the savory taste. nih.gov

Research indicates that γ-glutamyl peptides exert their taste-enhancing effects through interactions with specific taste receptors. The calcium-sensing receptor (CaSR) has been identified as a key receptor involved in the perception of kokumi substances. tandfonline.comjst.go.jpacs.orgdtu.dkresearchgate.net Activation of CaSR by γ-glutamyl peptides is associated with the kokumi sensation and potentially other biological activities. tandfonline.comjst.go.jpacs.org In addition to CaSR, studies have shown that γ-Glu-Leu exhibits high binding affinity to the taste type 1 receptor 3 (T1R3). nih.govsciopen.com T1R3 is a component of both the sweet taste receptor (forming a heterodimer with T1R2) and the umami taste receptor (forming a heterodimer with T1R1). dtu.dknih.govsciopen.com The interaction of γ-Glu-Leu with T1R3, potentially through hydrophobic bonds, suggests a mechanism by which it can enhance the umami taste and exhibit synergistic effects in activating this receptor. nih.govsciopen.com

Detailed research findings highlight the concentrations at which γ-Glu-Leu and similar peptides exert their effects. For instance, sensory analysis of aqueous solutions of γ-L-glutamyl-L-leucine, γ-L-glutamyl-L-valine, and γ-L-glutamyl-L-cysteinyl-β-alanine showed threshold concentrations for an unspecific, slightly astringent sensation ranging between 3.3 and 9.4 mmol/L. nih.gov However, their effectiveness as taste enhancers is more pronounced at lower concentrations when combined with other taste-active compounds in a food matrix. nih.gov Molecular modeling approaches have been used to further explore the interactions between kokumi-active γ-glutamyl peptides and taste receptors like T1R3, providing insights into the molecular mechanisms underlying their umami-enhancing effects. nih.govsciopen.comresearchgate.net Studies have demonstrated strong interactions between these peptides and the T1R3-MSG complex, with specific amino acid residues in the receptor being critical for ligand-receptor interactions. nih.govresearchgate.net

The abundance of γ-Glu-Leu in fermented products has also been correlated with the availability of precursor amino acids. For example, higher concentrations of γ-EL (γ-Glu-Leu) in miso samples made with brewer's spent grain compared to barley were attributed to the higher concentration of free leucine in the former substrate. nih.govmdpi.com

The following table summarizes some research findings on the sensory thresholds of γ-glutamyl peptides in aqueous solutions:

| Peptide | Sensation | Threshold Concentration (mmol/L) | Matrix | Source |

| γ-L-Glutamyl-L-Leucine | Slightly astringent | 3.3 - 9.4 | Aqueous solution | nih.gov |

| γ-L-Glutamyl-L-Valine | Slightly astringent | 3.3 - 9.4 | Aqueous solution | nih.gov |

| γ-L-Glutamyl-L-Cysteinyl-β-alanine | Slightly astringent | 3.3 - 9.4 | Aqueous solution | nih.gov |

Note: The thresholds listed are for an unspecific, slightly astringent sensation in aqueous solution. The taste-enhancing effects occur at potentially lower concentrations when combined with other taste compounds in a food matrix.

Analytical and Characterization Methodologies for Glutamyl Leucine Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating Glu-Leu from complex mixtures and determining its concentration. Different chromatographic modes are employed depending on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation of peptides, including dipeptides like this compound. Traditional approaches often involved pre- or post-column derivatization coupled with UV detection. However, modern methods frequently utilize HPLC coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity, eliminating the need for derivatization in many cases. advion.com The coupling of HPLC with MS allows for the discrimination of analytes even if they have similar retention times. advion.com

HPLC, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) which utilizes smaller particles, can provide the high efficiency necessary to separate compounds with very similar characteristics. nih.gov This is particularly relevant when dealing with isomers or compounds that co-elute under standard HPLC conditions. nih.gov HPLC coupled with MS has been applied to the analysis of compounds integral to the glutamate (B1630785) metabolomic cycle, which would include this compound. helixchrom.com

Hydrophilic Interaction Chromatography (HILIC) for Polar Peptides

Given that amino acids and small peptides like this compound are polar compounds, Hydrophilic Interaction Chromatography (HILIC) is a particularly suitable chromatographic technique for their analysis. gcms.czwaters.comhplc.eu HILIC employs a polar stationary phase and a mobile phase with a high organic solvent concentration, allowing for the retention and separation of polar analytes based on partitioning into an immobilized aqueous layer on the stationary phase, as well as ionic and hydrogen-bonding interactions. waters.comhplc.eu

HILIC combined with mass detection is an alternative for analyzing amino acids and peptides without derivatization, which can introduce interfering peaks. thermofisher.com The separation in HILIC is primarily based on the polarity of the analytes, with more polar compounds exhibiting stronger retention. hplc.eu Buffer salt content and pH in the mobile phase are important parameters in HILIC, influencing peak shape and retention by affecting secondary interactions and the thickness of the water layer on the stationary phase. thermofisher.com Ammonium formate (B1220265) or acetate (B1210297) are commonly used volatile salts compatible with mass detection. thermofisher.com

Studies have shown that HILIC can effectively separate polar amino acids. gcms.czhplc.eu While some amino acid pairs might not be fully baseline-separated by chromatography alone, mass detection in conjunction with HILIC allows for their accurate identification and quantification based on their unique mass-to-charge ratios. gcms.czhplc.eu

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool in this compound research, providing sensitive and selective detection and quantification capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), also known as LC-SRM (Selected Reaction Monitoring) when using a triple quadrupole mass spectrometer, is a powerful technique for the quantitative analysis of peptides like this compound. anaquant.com In LC-MS/MS, the precursor ion of the analyte is selected, fragmented, and specific fragment ions are then monitored. anaquant.com This provides high specificity and sensitivity for quantitative analysis. anaquant.com

LC-MS/MS methods have been developed and validated for the quantitative analysis of various gamma-glutamyl peptides, highlighting their utility in measuring these compounds in biological samples. nih.govnih.govumich.edu Sample preparation for LC-MS/MS analysis of peptides can involve steps such as solvent extraction, sonication, and centrifugation. anaquant.comnih.govumich.edu Chemical isotope labeling can also be employed as an internal standardization strategy for quantitative accuracy. nih.govumich.edu The use of internal standards, particularly isotopically labeled analogs, is crucial for reliable quantification, helping to account for matrix effects and variations in sample handling. gcms.czanaquant.com

Application in Metabolomics Research for Dipeptide Profiling

Metabolomics, the large-scale study of small molecules within biological systems, frequently utilizes LC-MS-based approaches for profiling metabolites, including dipeptides like this compound. researchgate.netfoodb.ca Untargeted metabolomics studies, often employing liquid chromatography mass spectrometry (LC-MS), have been used to identify and measure serum levels of gamma-glutamyl dipeptides, including gamma-glutamyl-leucine. researchgate.netresearchgate.netfrontiersin.org

Metabolomic profiling can reveal changes in amino acid metabolism and identify potential biomarkers for various physiological conditions and diseases. researchgate.netnih.gov For instance, serum metabolomic profiling using LC-MS has shown that the development of certain conditions is associated with disturbed amino acid metabolism, with gamma-glutamyl-leucine being identified as a potential predictive biomarker in some studies. researchgate.net Metabolomics studies have also investigated the association of gamma-glutamyl dipeptide levels, including gamma-Glu-Leu, with cardio-metabolic risks. researchgate.netfrontiersin.org

Dipeptides, including gamma-glutamylleucine, are a significant class of compounds identified in metabolomic studies of biological extracts. mdpi.com LC-MS/MS is commonly used in metabolomics for the identification and relative or absolute quantification of these dipeptides.

Spectroscopic and Biophysical Characterization

Spectroscopic and biophysical techniques provide insights into the structural properties and behavior of this compound. While direct spectroscopic characterization specifically of the this compound dipeptide is less extensively documented in the provided search results compared to chromatographic and mass spectrometric analysis, general principles for peptide characterization apply.

Spectroscopic methods such as Circular Dichroism (CD) spectroscopy can be used to study the secondary structure of peptides, although this is more commonly applied to larger peptides and proteins. uzh.ch Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about small molecules and peptides in solution. Infrared (IR) and Raman spectroscopy can offer information about the vibrational modes and functional groups present in the molecule.

Biophysical characterization techniques can assess properties such as solubility, stability, and interactions with other molecules. Studies on related peptides and proteins containing leucine (B10760876) or glutamic acid residues utilize techniques like gel filtration chromatography to assess oligomeric state and thermal or chemical denaturation monitored by CD or fluorescence spectroscopy to evaluate stability. uzh.chnih.gov While these examples pertain to larger protein structures or enzymatic activity related to gamma-glutamyl peptides, the underlying principles of assessing molecular properties through biophysical methods are relevant to the comprehensive characterization of this compound.

Research into bacterial gamma-glutamyl transpeptidase (GGT), an enzyme involved in the synthesis of gamma-glutamyl peptides like gamma-glutamyl-leucine, has involved biophysical characterization to understand enzyme stability and function. nih.gov While this focuses on the enzyme, it underscores the application of biophysical methods in the broader context of studying compounds related to this compound synthesis.

Further dedicated spectroscopic and biophysical studies on isolated this compound would be necessary for a complete understanding of its specific structural and physical properties.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and conformational changes of chiral molecules, including peptides. By measuring the differential absorption of left and right circularly polarized light, CD provides insights into the presence of structural elements such as alpha-helices, beta-sheets, and random coils dtu.dkplos.org. While the provided search results discuss the application of CD spectroscopy in studying the conformation of polypeptides containing glutamic acid and leucine residues, and its general use in peptide research to monitor conformational changes in response to environmental conditions or binding partners, specific detailed applications of CD spectroscopy solely focused on the glutamyl-leucine dipeptide were not prominently featured in the search results dtu.dkplos.orgacs.orgresearchgate.net. However, the principle remains relevant for potential conformational studies of this compound, particularly if it interacts with other molecules or exists in environments that might induce structural preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including peptides. It provides information about the connectivity,ifikasi, and spatial arrangement of atoms within a molecule. NMR has been utilized in the characterization of gamma-glutamyl-leucine. For instance, NMR experiments, including 1D and 2D NMR, have been employed in conjunction with mass spectrometry to confirm the structure of gamma-L-glutamyl-L-leucine isolated from sources like edible beans acs.org. Specifically, 13C NMR spectroscopy was used to analyze the carbon atoms of the isolated peptide, confirming the presence of leucine and the characteristic carbonyl carbons acs.org. The chemical shifts observed in the 13C NMR spectra provided key evidence for the structure of gamma-L-glutamyl-L-leucine acs.org.

Fluorescence Polarization Anisotropy for Ligand-Protein Binding Assays

Fluorescence Polarization (FP), also known as fluorescence anisotropy, is a technique used to study molecular interactions, particularly the binding of a fluorescently labeled molecule to a larger molecule like a protein researchgate.netresearchgate.netnih.govceltarys.com. The technique is based on the principle that the rotational speed of a fluorescent molecule in solution affects the polarization of the emitted light researchgate.netnih.govceltarys.com. When a small fluorescent molecule binds to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light researchgate.netnih.govceltarys.com. This change in polarization can be measured to quantify the binding interaction and determine parameters such as dissociation constants nih.gov. While the search results describe the principles and applications of fluorescence polarization in studying peptide-protein interactions and ligand binding, specific research utilizing fluorescence polarization anisotropy directly to study the binding of glutamyl-leucine to a target protein was not found in the provided snippets researchgate.netresearchgate.netnih.govceltarys.comgoogle.comresearchgate.net. However, given that this compound is a peptide, this technique could theoretically be applied to investigate its interactions with potential binding partners if a fluorescently labeled version were available.

Targeted Research Assays and Screening Methods

Beyond structural characterization, research on glutamyl-leucine involves targeted assays and screening methods to investigate its biological activities and associations with various physiological conditions.

Peptide Screening Platforms (e.g., Immunoassay-Based Methods)

Peptide screening platforms and immunoassay-based methods are widely used for detecting and quantifying specific peptides in biological samples. Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize antibodies that specifically bind to the target peptide, allowing for its detection and quantification hmdb.ca. While the search results mention the use of immunoassays for quantifying specific substances and the analysis of biological materials involving proteins, peptides, or amino acids, and refer to targeted metabolomics studies that measure serum gamma-Glu-Leu levels, detailed descriptions of specific immunoassay-based platforms solely for screening or quantifying glutamyl-leucine were not extensively provided hmdb.cafrontiersin.orgnih.govresearchgate.netdiabetesjournals.orgstaywellsolutionsonline.com. However, the measurement of serum gamma-Glu-Leu levels in studies suggests that analytical methods, which could include or be related to immunoassay-based approaches or mass spectrometry-based metabolomics, are employed for its detection and quantification in biological contexts researchgate.netfrontiersin.orgnih.govresearchgate.net. Targeted detection of gamma-glutamyl peptides, including gamma-Glu-Leu, in food samples has been performed using LC-MS/MS, indicating the use of specific analytical platforms for their identification and quantification dtu.dkacs.orgresearchgate.net.

In Vitro Cell-Based Assays for Functional Analysis

In vitro cell-based assays are crucial for investigating the functional effects of glutamyl-leucine at the cellular level. These assays allow researchers to study the compound's impact on various cellular processes, signaling pathways, and metabolic activities in a controlled environment. Research on gamma-glutamyl-leucine has utilized in vitro cell models to explore its potential biological effects. For instance, previous experimental studies have reported on the beneficial effects of gamma-Glu-Leu, such as anti-inflammation and hypoglycemic action, which were primarily conducted in in vitro cell models nih.gov. Additionally, studies investigating the association between genetic variants and intracellular metabolite levels have utilized primary human umbilical vein endothelial cells (HUVECs) to assess the impact of genotype on metabolites involved in glutamic acid metabolism and the gamma-glutamyl cycle, including gamma-glutamyl-leucine diabetesjournals.org. These in vitro cell-based assays in HUVECs revealed significant associations between a specific genotype (rs10911021) and the intracellular levels of gamma-glutamyl-leucine, among other metabolites diabetesjournals.org. The increased levels of gamma-glutamyl-leucine observed in these cells with a particular genotype may indicate an imbalance in glutamic acid metabolism diabetesjournals.org.

Genomewide Association Studies (GWAS) and Mendelian Randomization (MR) in Mechanistic Research

Genomewide Association Studies (GWAS) and Mendelian Randomization (MR) are powerful genetic epidemiology approaches used to investigate the genetic determinants of traits and diseases and to infer causal relationships between exposures (such as metabolite levels) and outcomes. GWAS involve scanning the entire genome to identify genetic variants (single nucleotide polymorphisms, SNPs) associated with a particular trait or disease frontiersin.orgnih.govresearchgate.netebi.ac.uk. MR utilizes genetic variants as instrumental variables to assess the causal effect of an exposure on an outcome, minimizing confounding and reverse causality frontiersin.orgnih.govresearchgate.netuga.edu.

Research on gamma-glutamyl-leucine has employed GWAS and MR to explore its genetic associations and causal links with cardio-metabolic risks. A two-stage GWAS for gamma-Glu-Leu levels has been conducted to identify associated SNPs frontiersin.orgnih.govresearchgate.net. This research identified four SNPs (rs12476238, rs56146133, rs2479714, and rs12229654) associated with serum gamma-Glu-Leu levels, with rs12476238 showing the strongest association frontiersin.orgnih.govresearchgate.net.

Table 1: SNPs Associated with Serum Gamma-Glutamyl-Leucine Levels

| SNP | Chromosome | Discovery Stage Beta (S.E.) | Validation Stage Beta (S.E.) | Combined P-value |

| rs12476238 | 12 | -0.38 (0.07) | -0.29 (0.14) | 1.04 × 10⁻⁸ |

| rs56146133 | - | - | - | < 0.05 (nominal) |

| rs2479714 | - | - | - | < 0.05 (nominal) |

| rs12229654 | - | - | - | < 0.05 (nominal) |

Note: Beta values and standard errors for rs56146133, rs2479714, and rs12229654 were not explicitly provided in the snippets for both stages, but their nominal association with metabolic risk factors was mentioned. frontiersin.orgnih.govresearchgate.net

Subsequent one-sample Mendelian randomization analyses were performed using these SNPs as instrumental variables to evaluate the causal relationship between gamma-Glu-Leu and metabolic risk factors frontiersin.orgnih.govresearchgate.net. The MR analyses indicated that higher gamma-Glu-Leu levels are causally associated with elevated risks of multiple cardio-metabolic factors, excluding high-density lipoprotein cholesterol and low-density lipoprotein cholesterol frontiersin.orgnih.govresearchgate.net. Specific associations were observed with body mass index, waist circumference, waist-to-hip ratio, blood pressure, and triglycerides frontiersin.orgnih.govresearchgate.net. Higher gamma-Glu-Leu levels showed a significant causal relationship with high HOMA-IR (Homeostatic Model Assessment for Insulin (B600854) Resistance) frontiersin.org.

Table 2: Causal Association of Higher Gamma-Glutamyl-Leucine Levels with Cardio-Metabolic Risk Factors (from MR Analysis)

| Cardio-Metabolic Risk Factor | Causal Association | Beta (95% CI) | P-value |

| Body Mass Index | Elevated Risk | Not explicitly provided | < 0.05 (nominal) |

| Waist Circumference | Elevated Risk | Not explicitly provided | < 0.05 (nominal) |

| Waist-to-Hip Ratio | Elevated Risk | Not explicitly provided | < 0.05 (nominal) |

| Blood Pressure | Elevated Risk | Not explicitly provided | < 0.05 (nominal) |

| Triglycerides | Elevated Risk | Not explicitly provided | < 0.05 (nominal) |

| High HOMA-IR | Elevated Risk | 0.62 (0.32–0.91) | 3.6 × 10⁻⁵ |

| HDL-Cholesterol | No significant association | Not explicitly provided | > 0.05 |

| LDL-Cholesterol | No significant association | Not explicitly provided | > 0.05 |

Note: Beta values and 95% confidence intervals for some factors were not explicitly provided in the snippets, but the causal association and nominal p-values were mentioned. frontiersin.orgnih.govresearchgate.net

These genetic studies provide evidence for a causal link between higher gamma-glutamyl-leucine levels and increased cardio-metabolic risks. frontiersin.orgnih.govresearchgate.net

Chemical and Enzymatic Synthesis of Glutamyl Leucine and Its Analogs in Research

Solid-Phase and Solution-Phase Peptide Synthesis

Chemical peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, are widely used for the controlled formation of peptide bonds. libretexts.orgnih.govresearchgate.net These methods allow for the stepwise assembly of amino acids to create desired sequences.

Methodologies for Creating Peptides Containing Glutamyl-Leucine Sequences

Solution-phase peptide synthesis, the older method, involves coupling amino acids or peptide fragments in a homogeneous solution. libretexts.orgresearchgate.net While more labor-intensive in terms of purification compared to SPPS, it can be advantageous for the synthesis of certain peptides or for large-scale production. libretexts.org Similar to SPPS, protecting groups are essential in solution-phase synthesis to ensure that peptide bonds form only between the desired amino and carboxyl groups. libretexts.orgekb.eg Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC), are commonly used coupling reagents in solution-phase synthesis to facilitate amide bond formation. libretexts.org

For the synthesis of γ-Glu-Leu specifically, where the linkage is through the gamma-carboxyl of glutamic acid, specialized approaches are necessary compared to standard alpha-peptide synthesis. One reported solution-phase method for preparing γ-L-glutamyl-L-leucine involves the reaction of ethyl L-leucinate with N-trityl-L-glutamic acid in the presence of a disubstituted carbodiimide, followed by saponification of the ester function and detritylation. google.com This method highlights the need for selective protection and activation of the gamma-carboxyl group of glutamic acid.

Enzymatic synthesis offers an alternative approach for producing γ-glutamyl peptides, including γ-Glu-Leu. Gamma-glutamyltranspeptidase (GGT) is an enzyme that catalyzes the transfer of a gamma-glutamyl moiety from a donor molecule (such as glutamine or glutathione) to an acceptor molecule (like an amino acid or peptide). tandfonline.comfrontiersin.orgnih.gov This transpeptidation reaction can be utilized for the synthesis of γ-Glu-Leu using glutamine as the gamma-glutamyl donor and leucine (B10760876) as the acceptor. Studies have investigated optimizing conditions such as substrate concentrations, pH, temperature, and enzyme concentration to improve the yield of enzymatically synthesized γ-Glu-Leu. tandfonline.comresearchgate.net For example, Bacillus licheniformis GGT (BlGGT) has been used for the biocatalytic synthesis of γ-Glu-Leu, achieving yields of approximately 52% under optimized conditions (200 mM glutamine, 200 mM leucine, 50 mM Tris-HCl buffer (pH 9.0), 2.0 U/mL BlGGT at 50°C for 5 hours). tandfonline.com Escherichia coli GGT (Ec-GGT) has also been explored for γ-glutamyl-leucine synthesis, with reported yields around 3.4 mM in 7 hours under specific conditions (20 mM glutamine, 5-fold molar excess leucine, 0.08 U/mL Ec-GGT at pH 9.5 and 37°C). researchgate.net Enzymatic synthesis can offer advantages such as milder reaction conditions and higher specificity compared to chemical methods. researchgate.net

Here is a table summarizing some enzymatic synthesis conditions for γ-Glu-Leu:

| Enzyme Source | Glutamine Conc. | Leucine Conc. | Buffer (pH) | Enzyme Conc. | Temperature (°C) | Time (h) | Yield/Concentration | Citation |

| Bacillus licheniformis GGT | 200 mM | 200 mM | Tris-HCl (9.0) | 2.0 U/mL | 50 | 5 | ~52% | tandfonline.com |

| E. coli GGT | 20 mM | 5-fold molar excess | 9.5 | 0.08 U/mL | 37 | 7 | 3.4 mM | researchgate.net |

Strategies for Incorporating Unnatural Amino Acids and Modifications

Incorporating unnatural amino acids and chemical modifications into peptides containing Glu-Leu sequences is a key strategy for developing peptidomimetics with altered properties, such as improved metabolic stability, bioavailability, and target affinity. acs.orgnih.govresearchgate.net These modifications can affect the peptide's conformation, charge, and interaction with biological molecules.

Chemical modifications can include backbone modifications, such as N-alkylation or N-amination, which can influence the peptide's conformation and hydrogen bonding capabilities. nih.govnsf.gov For example, N-amination has been shown to induce distinct backbone geometries and maintain hydrogen bond donor capacity, unlike N-alkylation which can disrupt hydrogen bonding. nsf.gov Other modifications include cyclization, which can constrain the peptide's conformation and increase stability, and the incorporation of non-amide linkages or surrogate backbones. nih.gov The attachment of functional groups or reporter molecules can also be achieved through reactions with specific amino acid side chains or the peptide termini during or after synthesis.

For peptides containing glutamic acid, modifications to the gamma-carboxyl group are also possible, such as amidation or esterification, which can alter the peptide's charge and polarity. The synthesis of γ-glutamyl peptides itself represents a modification compared to standard alpha-linked peptides, creating a distinct structural motif. nih.govnih.gov

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the biological activity of peptides but often possess improved pharmacological properties. nih.govfrontiersin.org The design and synthesis of peptidomimetics based on this compound containing peptides are relevant for developing molecules that can interact with biological targets, such as enzymes or receptors, or modulate protein-protein interactions.

Rational Design Principles for Mimicking this compound Containing Peptides

Rational design of peptidomimetics involves using structural and functional information about the parent peptide and its target to design molecules with desired characteristics. frontiersin.orgresearchgate.net For mimicking this compound containing peptides, this can involve identifying the key residues or structural motifs responsible for biological activity and designing molecules that replicate these features.

Strategies include incorporating modified amino acids, non-natural linkers, or a completely non-peptide scaffold that presents the critical functional groups in the correct spatial orientation. nih.govfrontiersin.org For peptides that interact with targets via specific conformations (e.g., alpha-helix or beta-sheet), peptidomimetics can be designed to favor these conformations through the use of constrained residues or cyclic structures. nsf.govfrontiersin.org The acidic character of the glutamic acid residue and the hydrophobic nature of leucine are important considerations in the design, as these properties contribute to interactions with the target.

Application in Inhibitor Design and Protein-Protein Interaction Studies

Peptidomimetics based on this compound containing sequences can be designed as inhibitors of enzymes or modulators of protein-protein interactions (PPIs). frontiersin.orgresearchgate.netmdpi.com Peptides are increasingly recognized as valuable starting points for designing PPI inhibitors due to their ability to mimic protein surfaces. mdpi.comnih.gov

For inhibitor design, peptidomimetics can be crafted to bind to the active site of an enzyme or to an interaction interface on a protein, thereby blocking the natural substrate or binding partner. researchgate.net The incorporation of transition state analogs or irreversible warheads into the peptidomimetic structure can lead to potent enzyme inhibitors.

In the context of protein-protein interactions, peptidomimetics can be designed to disrupt specific interactions by mimicking one of the binding partners. mdpi.comnih.govmdpi.com The large and often flat nature of protein-protein interfaces poses challenges for small-molecule inhibitors, making peptides and peptidomimetics attractive alternatives. nih.govmdpi.com Rational design, guided by structural information of the protein complex, can help identify critical residues or motifs to be mimicked by the peptidomimetic. frontiersin.org

Exploring Conformational Control in Synthetic this compound Analogues

Controlling the conformation of synthetic peptides and peptidomimetics is critical for optimizing their biological activity and specificity. ekb.egresearchgate.net The flexibility of linear peptides can lead to multiple conformations in solution, only some of which may be biologically active.

In the design of this compound analogues and peptidomimetics, strategies to induce or constrain specific conformations are employed. This can involve the introduction of conformational constraints through cyclization, the use of unnatural amino acids with restricted rotation around the backbone or side chains, or the incorporation of non-natural linkers that favor certain turns or secondary structures. nsf.govnih.gov For example, conformationally restricted analogs of glutamate (B1630785) have been synthesized to study the conformational requirements of glutamate receptors. nih.govnih.gov

Understanding the preferred conformation of the this compound sequence in its biologically active state, potentially through structural studies (e.g., NMR, X-ray crystallography) or computational methods, can inform the design of constrained peptidomimetics that lock the molecule in the desired conformation, thereby potentially increasing potency and selectivity. researchgate.net Backbone modifications, as mentioned earlier, can also be used to influence conformational preferences. nsf.gov

Enzymatic Hydrolysis and Biocatalysis for Peptide Production

Enzymatic methods play a significant role in peptide production, offering advantages such as milder reaction conditions and higher specificity compared to chemical synthesis. This section explores the application of enzymatic processes, specifically hydrolysis and biocatalysis, in the context of generating or modifying peptides, with a focus on research relevant to Glutamyl-Leucine.

Optimization of Hydrolysis Conditions for Protein Hydrolysates to Yield Specific Peptides

Enzymatic hydrolysis of proteins is a widely used technique to produce protein hydrolysates containing various peptides. The optimization of hydrolysis conditions is crucial to influence the degree of hydrolysis, peptide size distribution, and the release of specific amino acids or peptides with desired properties. Factors such as the type of protease, enzyme concentration, substrate concentration, temperature, pH, and hydrolysis time all impact the effectiveness of the process. mdpi.comcabidigitallibrary.org Optimization often involves single-factor experiments combined with methodologies like orthogonal design or response surface methodology. mdpi.comcabidigitallibrary.orgresearchgate.net

While direct research focused solely on optimizing protein hydrolysis specifically to maximize the yield of the dipeptide Glutamyl-Leucine (this compound) is not extensively detailed in the provided search results, related studies offer insights into the enzymatic release of its constituent amino acids or peptides containing them. For instance, enzymatic hydrolysis has been employed to obtain protein hydrolysates enriched in certain amino acids, such as leucine, by selecting leucine-specific endo- and exoproteases and optimizing conditions suitable for their activity on a chosen protein substrate like whey protein. google.com

Studies on the enzymatic hydrolysis of different protein sources, such as pork liver or defatted sesame flour, have shown that the choice of enzymes and hydrolysis conditions can influence the release of specific amino acids, including glutamic acid and leucine. Sequential hydrolysis using combinations of exo- and endopeptidases can enhance the degree of hydrolysis and impact the concentration of various amino acids and peptides in the resulting hydrolysate. researchgate.netcsic.es For example, sequential hydrolysis of pork liver with different enzyme combinations resulted in varying concentrations of glutamic acid and leucine. csic.es

The degree of hydrolysis is often proportionally associated with the size and structure of peptides released, affecting the exposure of certain amino acids and their biological activities. researchgate.net Optimizing conditions like temperature and pH, and their interactions, are crucial in hydrolysis reactions to influence both the degree of hydrolysis and the bio-functionality of released peptides. researchgate.net

While the focus of many hydrolysis optimization studies is on generating peptides with specific bioactivities (e.g., ACE inhibition) rather than a single dipeptide like this compound, the principles of controlling enzyme specificity, reaction parameters, and substrate selection are applicable to the potential targeted release of this compound from protein sources if suitable enzymatic tools and conditions were identified. cabidigitallibrary.orgresearchgate.net

Biocatalytic Approaches for Dipeptide Synthesis or Modification

Biocatalysis, particularly utilizing enzymes, provides effective routes for the synthesis and modification of peptides, including dipeptides like Glutamyl-Leucine. A prominent enzymatic approach for synthesizing γ-Glutamyl-L-leucine (γ-Glu-Leu) involves the use of γ-glutamyltranspeptidase (GGT, EC 2.3.2.2). researchgate.nettandfonline.comtandfonline.com GGT is an enzyme widely distributed in various organisms that catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as L-glutamine or glutathione (B108866), to an acceptor molecule, which can be an amino acid or a peptide. researchgate.netacs.orgnih.gov This transpeptidation reaction is key to the enzymatic synthesis of γ-glutamyl peptides. researchgate.net

Research has demonstrated the biocatalytic synthesis of γ-Glu-Leu using GGT from sources like Bacillus licheniformis (BlGGT) and Bacillus subtilis (BsGGT). tandfonline.comtandfonline.comacs.orgnih.gov Optimization of the reaction conditions is critical to maximize the yield of γ-Glu-Leu and minimize undesirable side reactions, such as hydrolysis of the γ-glutamyl donor or the product itself, and autotranspeptidation. acs.orgresearchgate.net

Studies using BlGGT have determined optimal conditions for γ-Glu-Leu synthesis. For instance, a study found that using 200 mM glutamine and 200 mM leucine as substrates with BlGGT at a concentration of 2.0 U/mL in 50 mM Tris-HCl buffer at pH 9.0 and 50°C for 5 hours resulted in a product yield of approximately 52%. tandfonline.comtandfonline.com

Table 1: Optimized Conditions for γ-Glu-Leu Synthesis by Bacillus licheniformis GGT tandfonline.comtandfonline.com

| Parameter | Optimal Value |

| γ-Glutamyl Donor | L-Glutamine |

| Donor Concentration | 200 mM |

| Acceptor | L-Leucine |

| Acceptor Concentration | 200 mM |

| Enzyme Source | Bacillus licheniformis GGT |

| Enzyme Concentration | 2.0 U/mL |

| Buffer | 50 mM Tris-HCl |

| pH | 9.0 |

| Temperature | 50°C |

| Reaction Time | 5 hours |

| Approximate Yield | 52% |

Another study using E. coli GGT reported the synthesis of 3.4 mM γ-glutamyl-leucine in 7 hours at pH 9.5 and 37°C, using 20 mM glutamine with a 5-fold molar excess of leucine and 0.08 U/mL Ec-GGT. researchgate.net These studies highlight that optimal conditions can vary depending on the enzyme source and specific research objectives.

To improve the efficiency and stability of the biocatalytic synthesis, enzyme immobilization techniques have been explored. Immobilizing GGT on support materials like graphene oxide nanosheets has shown promise. Covalently immobilized BlGGT on graphene oxide retained significant activity after multiple recycling cycles and was successfully used for the biocatalytic synthesis of γ-glutamyl peptides, including γ-L-glutamyl-L-leucine, with product yields exceeding 31%. nih.gov Immobilization can lead to improved stability and reusability of the enzyme, which are important for industrial applications. acs.orgnih.govcreative-enzymes.com

Furthermore, protein engineering approaches, such as site-specific mutagenesis, have been applied to GGT enzymes to improve their catalytic properties, including increasing the transpeptidation/hydrolysis ratio to favor peptide synthesis over hydrolysis. A transpeptidase-specialized variant (N450D) of Bacillus licheniformis GGT has been developed, demonstrating enhanced potential for the biocatalytic synthesis of γ-glutamyl compounds like γ-glutamyl-L-leucine. mdpi.com

Biocatalytic modification of peptides can also occur through enzymatic reactions. While not specifically focused on this compound, enzymes can catalyze modifications such as the formation of isopeptide bonds or the addition of chemical moieties to amino acid residues within a peptide chain. nih.govnih.govresearchgate.net These modification strategies, though more broadly discussed in the context of protein and peptide engineering, underscore the versatility of biocatalysis in altering peptide structures and properties. researchgate.net

Research Applications and Emerging Areas for Glutamyl Leucine Studies

In Vitro Model Systems in Molecular and Cellular Biology

In vitro models, including cell lines and cell-free systems, provide controlled environments to investigate the molecular and cellular effects of glutamyl-leucine.

Studies on Cell Line Metabolism and Signaling

Cell line studies have been instrumental in understanding how glutamyl-leucine and related dipeptides influence cellular metabolism and signaling pathways. Glutamine metabolism, which is functionally related to glutamyl-leucine, is known to play significant roles in cancer cell metabolism and signaling, including the activation of the mTORC1 pathway biomolther.orgjci.org. This pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer biomolther.org. Glutamine can activate mTORC1 through mechanisms involving the exchange of leucine (B10760876) via bidirectional transporters biomolther.orgjci.org. While these studies primarily focus on glutamine and leucine individually or in the context of glutamine metabolism, they provide a foundation for investigating the potential impact of the glutamyl-leucine dipeptide itself on these metabolic and signaling networks. Research has also indicated that glutamyl dipeptides, including gamma-glutamyl-leucine, are involved in inflammation, oxidative stress, and glucose regulation, potentially through the activation of calcium-sensing receptors (CaSR) researchgate.netnih.gov. CaSR activation can modulate various cellular processes relevant to cardiovascular health, such as insulin (B600854) secretion and cell proliferation nih.gov. Studies using cell lines have also explored the role of amino acid metabolism in specific cellular contexts, such as in breast cancer cell lines, where altered glutamate (B1630785) metabolism is observed biorxiv.org. These findings suggest that investigating the effects of Glu-Leu on these pathways in relevant cell line models could provide further insights into its biological functions.

Mechanistic Investigations in Cell-Free Systems

Cell-free systems offer a powerful platform for dissecting the specific biochemical reactions and mechanisms involving glutamyl-leucine without the complexity of a living cell. These systems, derived from cell extracts, contain the necessary machinery for biological processes like transcription and translation mdpi.comacs.orgnih.gov. They allow for controlled manipulation of components and conditions, making them ideal for studying enzymatic reactions and metabolic pathways in detail mdpi.com. Bacterial gamma-glutamyl transpeptidase (GGT) has been shown to synthesize gamma-glutamyl peptides, including gamma-glutamyl-leucine, through transpeptidation reactions where an amino acid or peptide acts as an acceptor molecule frontiersin.org. Cell-free systems utilizing bacterial GGT could be employed to further investigate the kinetics and mechanisms of this compound synthesis and degradation. Furthermore, cell-free systems are used to investigate biosynthetic pathways and can be customized to study specific enzymatic steps and enzyme promiscuity mdpi.com. This makes them valuable for exploring how enzymes involved in peptide metabolism interact with this compound. Metabolomics approaches in cell-free systems can also provide insights into the biochemical reactions occurring and the metabolic enzymes involved nih.gov.

In Vivo Animal Model Research

In vivo studies, particularly in rodent models, are crucial for understanding the physiological effects and potential roles of glutamyl-leucine in the context of a whole organism.

Preclinical Studies in Rodent Models for Pathophysiological Investigations

Rodent models are extensively used in preclinical research to investigate the pathophysiology of various diseases and evaluate potential therapeutic strategies researchgate.netnih.gov. Studies using rodent models have explored the association between glutamyl-leucine levels and metabolic diseases such as obesity, metabolic syndrome, and type 2 diabetes researchgate.netnih.gov. Elevated levels of gamma-glutamyl-leucine have been reported to be associated with increased cardio-metabolic risks in human studies, and Mendelian randomization analysis in a study suggested a causal association researchgate.netnih.govfrontiersin.org. While these studies highlight a correlation, further interventional studies in animal models are needed to longitudinally assess the metabolic effects of gamma-glutamyl-leucine and elucidate the underlying molecular mechanisms frontiersin.org. Research on the individual amino acids, glutamic acid and leucine, in rodent models has provided insights into their roles in metabolism and disease. For instance, leucine supplementation in rodent models has been shown to impact muscle growth and metabolism, including the expression of genes involved in energy and lipid metabolism nih.gov. Given that this compound is a dipeptide of these two amino acids, rodent models could be utilized to investigate whether this compound exhibits similar or distinct effects on metabolic parameters and disease progression. Rodent models are also used to study the impact of dietary interventions and genetic manipulations on metabolic pathways biorxiv.orgnih.gov. These models could be valuable for exploring how dietary intake of this compound or alterations in its metabolism affect various physiological processes and disease states.

Genetic and Metabolic Pathway Analysis in Microorganisms (e.g., Yeast) and Plants

Microorganisms and plants serve as valuable models for studying genetic and metabolic pathways involving amino acids and peptides, including the potential synthesis and metabolism of glutamyl-leucine. In microorganisms like Saccharomyces cerevisiae (yeast), metabolic pathways for amino acids, including glutamate and leucine, have been extensively studied tandfonline.comresearchgate.net. Yeast is used to study the biosynthesis and degradation of amino acids and their derivatives tandfonline.com. While direct studies on this compound metabolism in yeast were not prominently found in the search results, the established genetic and metabolic tools available for yeast make it a suitable system for investigating potential pathways related to this compound. For example, studies in yeast have explored the role of enzymes like gamma-glutamyl kinase in amino acid metabolism tandfonline.com. Bacterial gamma-glutamyl transpeptidase (GGT) is known to synthesize gamma-glutamyl peptides, including gamma-glutamyl-leucine, and its activity and genetic basis have been studied in various bacteria frontiersin.orgisciii.es. Analyzing the genes and enzymes involved in gamma-glutamyl peptide synthesis in bacteria could provide insights into how this compound is formed in these organisms. Plants also possess metabolic pathways for amino acids and peptides wikidata.org. Research in plants has focused on amino acid export and metabolism wikidata.org. Investigating the presence and metabolism of this compound in plants could reveal its potential roles in plant physiology or as a dietary source. Genetic and metabolic pathway analysis in these diverse organisms can help to understand the broader biological context of glutamyl-leucine.

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are employed to investigate the potential interactions between peptides and biological targets. These techniques can help predict how a peptide might bind to a receptor or enzyme, providing insights into its potential mechanism of action. For instance, molecular docking has been used to study the binding of gamma-glutamyl peptides, including gamma-glutamyl-leucine, to calcium-sensing receptors (CaSR). researchgate.net These studies have explored the binding energies and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) involved. researchgate.net Molecular dynamics simulations can further explore the stability of these interactions over time and the conformational changes that may occur upon binding. Studies on bovine milk γ-glutamyltransferase (BoGGT) have utilized molecular docking and dynamics simulations to understand substrate preferences, including the interaction with L-leucine as an acceptor substrate. mdpi.comnih.gov

Predictive Modeling of Peptide Bioactivity and Conformation

Predictive modeling plays a role in anticipating the biological activities and structural characteristics of peptides. Bioinformatic tools and databases assist in screening for bioactive peptide sequences within proteins and simulating protein hydrolysis to identify potential peptide fragments. mdpi.commdpi.com Molecular docking studies are also considered a bioinformatic tool for predicting peptide bioactivity and are used in the design and screening of potential bioactive molecules. mdpi.com

Predicting peptide conformation is crucial for understanding their function. While predicting the conformation of larger proteins involves considering the propensity of individual amino acids like glutamic acid and leucine to form specific secondary structures (e.g., alpha helices), computational methods are also being developed for predicting the side chain conformations of amino acids within folded proteins. annualreviews.orgmuni.czarxiv.orgbiorxiv.org These methods, including those utilizing deep neural networks, aim to predict the likelihood of amino acid side chains adopting specific rotamer states. arxiv.orgbiorxiv.org

Future Directions and Interdisciplinary Research Opportunities

The study of glutamyl-leucine and related peptides presents numerous avenues for future research, benefiting from interdisciplinary approaches.

Advancements in Systems Biology and Multi-Omics Integration for Comprehensive Understanding

Systems biology and multi-omics approaches are poised to provide a more comprehensive understanding of glutamyl-leucine's roles within biological systems. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal complex interactions and pathways involving this dipeptide. mdpi.comresearchgate.netacs.org For example, multi-omics analyses have been used to study amino acid metabolism in organisms like the common carp, revealing relationships between amino acid content and gene expression and methylation patterns. mdpi.comresearchgate.net Such integrated approaches can help elucidate how glutamyl-leucine levels are regulated and how they impact various cellular processes and physiological states. Studies have already utilized targeted metabolomics to investigate gamma-glutamyl dipeptides, including gamma-glutamyl-leucine, in relation to metabolic syndrome. frontiersin.orgnih.gov

Exploration of Novel Biological Roles beyond Known Metabolic Functions

While glutamyl-leucine is recognized as a metabolite and a component of the gamma-glutamyl cycle, there is potential to explore novel biological roles beyond these established functions. hmdb.canih.gov Gamma-glutamyl dipeptides, including gamma-glutamyl-leucine, have been implicated in diverse bioactivities such as influencing inflammation, oxidative stress, and glucose metabolism through mechanisms involving calcium-sensing receptors. frontiersin.orgnih.gov Further research is needed to fully understand the pathological functions of gamma-glutamyl-leucine, although some in vitro studies have suggested anti-inflammatory and hypoglycemic effects. frontiersin.org Investigating its interactions with other signaling pathways and its potential involvement in cell-cell communication or regulatory processes could uncover new biological roles. The presence of this compound sequences within larger peptides or proteins, such as the KDEL (Lys-Asp-Glu-Leu) motif involved in ER protein retrieval, hints at potential functional significance in different contexts. frontiersin.orgnih.gove-century.usrupress.org

Development of Advanced Analytical Platforms for In Situ Monitoring

Advancements in analytical platforms are crucial for the in situ monitoring of glutamyl-leucine levels and dynamics in biological systems. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently used for identifying and quantifying peptides, including gamma-glutamyl-leucine, in various biological samples. researchgate.netmdpi.com Continued development of more sensitive and spatially resolved analytical methods would enable real-time monitoring of glutamyl-leucine production, metabolism, and localization within tissues and cells. This would provide valuable kinetic and spatial information essential for understanding its biological functions in a dynamic environment. Future research directions include the investigation of metabolic mechanisms of exogenous gamma-glutamyl peptides in tissues. researchgate.net

Q & A

Q. How should researchers contextualize this compound’s mechanisms within broader biochemical pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.